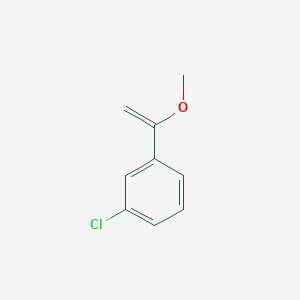

1-Chloro-3-(1-methoxyethenyl)benzene

Description

1-Chloro-3-(1-methoxyethenyl)benzene is a substituted aromatic compound featuring a chlorine atom at the 1-position and a methoxyethenyl group (-CH₂-CH(OCH₃)-) at the 3-position of the benzene ring. The methoxyethenyl substituent is a vinyl ether, which confers unique electronic and steric properties. This structure is hypothesized to influence reactivity in cross-coupling reactions, photochemical transformations, or pharmaceutical intermediate synthesis.

Properties

CAS No. |

89726-07-8 |

|---|---|

Molecular Formula |

C9H9ClO |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

1-chloro-3-(1-methoxyethenyl)benzene |

InChI |

InChI=1S/C9H9ClO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 |

InChI Key |

BEIGYWULUCQBHP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-methoxyethenyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-methoxybenzene with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(1-methoxyethenyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Chloro-3-(1-methoxyethenyl)benzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-methoxyethenyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following compounds share a chlorinated benzene core but differ in substituent groups, enabling comparative analysis of their chemical behavior:

Electronic and Steric Effects

- Methoxyethenyl vs. Methoxypropyl :

The vinyl ether group in the target compound likely exhibits stronger electron-withdrawing effects compared to the methoxypropyl group in (3-Chloro-1-methoxypropyl)benzene, altering regioselectivity in electrophilic aromatic substitution. - Ethynyl vs. Allyl : Ethynyl groups (sp-hybridized) offer linear geometry, reducing steric hindrance but increasing susceptibility to oxidative degradation compared to allyl groups (sp²-hybridized) .

Biological Activity

1-Chloro-3-(1-methoxyethenyl)benzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H11ClO

- Molecular Weight : 182.65 g/mol

- CAS Number : 73585-53-2

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : It has shown moderate efficacy against various bacterial strains.

- Antitumor Activity : Preliminary studies indicate potential in inducing apoptosis in cancer cell lines.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. For example, a synthesized chloro analogue displayed moderate antimicrobial activity against Klebsiella pneumoniae and other pathogens. The mechanism of action appears to involve the inhibition of carbonic anhydrases (CAs), which are crucial for bacterial growth and pathogenicity .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Klebsiella pneumoniae | 32 µg/mL | Moderate activity |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Staphylococcus aureus | 16 µg/mL | Significant activity |

Antitumor Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on breast cancer cell lines such as MDA-MB-231 have shown that it can induce apoptosis significantly. The increase in Annexin V-FITC positive apoptotic cells was reported to be approximately 22-fold compared to control treatments .

Case Study: Apoptosis Induction in MDA-MB-231 Cells

A study focused on the effects of this compound on MDA-MB-231 cells revealed:

- Apoptosis Rate : Increased from 0.18% to 22.04%.

- Necrosis Rate : Increased from 1.20% to 16.65%.

These findings suggest a strong potential for this compound in cancer therapeutics.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Carbonic Anhydrases : This inhibition disrupts pH regulation within bacterial cells, leading to growth inhibition.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, potentially through reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.